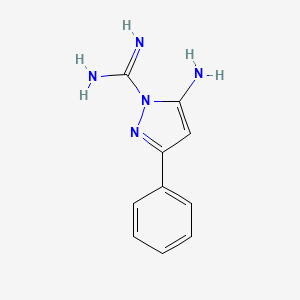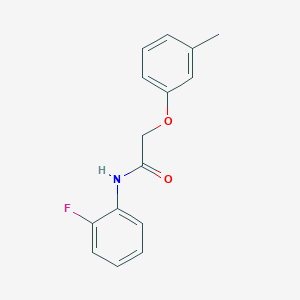
5-amino-3-phenyl-1H-pyrazole-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to "5-Amino-3-phenyl-1H-pyrazole-1-carboximidamide," often involves multicomponent reactions (MCRs) that allow for the efficient construction of complex molecules from simpler precursors. MCRs are favored in pharmaceutical and medicinal chemistry due to their pot, atom, and step economy (PASE) synthesis benefits (Becerra, Diana; Abonía, R.; Castillo, J., 2022).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including "5-Amino-3-phenyl-1H-pyrazole-1-carboximidamide," features a 5-membered ring with notable nitrogen incorporation at specific positions. This structural attribute is crucial for its interaction with biological targets, imparting a range of medicinal properties.
Chemical Reactions and Properties
Pyrazole derivatives undergo a variety of chemical reactions, leveraging their nitrogen atoms for nucleophilic attacks and their ability to form hydrogen bonds. Their reactivity is significantly influenced by substitutions on the pyrazole ring, enabling the synthesis of a wide range of bioactive molecules. The unique reactivity of such compounds offers mild reaction conditions for generating versatile cyanomethylene dyes from a broad spectrum of precursors, including amines and α-aminocarboxylic acids (Gomaa, M. A.; Ali, H., 2020).
Applications De Recherche Scientifique
Antimicrobial Activity
- Synthesis of Pyrazolopyrimidines for Antimicrobial Use: A study synthesized novel pyrazolopyrimidines based on 5-aminopyrazoles and evaluated their antimicrobial activity. These compounds showed significant activity against bacterial and fungal strains, with some exhibiting potent inhibition of RNA polymerase, suggesting potential as antimicrobial agents (Abdallah & Elgemeie, 2022).
Corrosion Inhibition
- Corrosion Inhibition Properties: Research indicated that derivatives of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile are effective corrosion inhibitors for steel surfaces in acidic environments. These compounds' surface properties were explored, showing potential for applications in material science and engineering (Hameed et al., 2020).
Antitumor Activities
- Pyrazolopyrimidines and Schiff Bases for Antitumor Activities: A study focused on the synthesis of pyrazolopyrimidines and Schiff bases from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides. These compounds were tested for in vitro antitumor activities against various human cancer cell lines, indicating potential applications in cancer research and therapy (Hafez et al., 2013).
Cytotoxicity Studies
- Cytotoxicity of Pyrazolopyrimidine Derivatives: Research on 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives demonstrated cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These findings are significant for developing new anticancer drugs (Hassan et al., 2014).
Environmental Applications
- Chromium(III) Ion Detection in Biological and Environmental Samples: A study utilized 5-amino-1-phenyl-1H-pyrazole-4-carboxamide to develop a Cr3+ ion-selective electrode. This sensor showed excellent selectivity and sensitivity for Cr3+ ions, highlighting its application in environmental monitoring and analysis (Zamani et al., 2009).
Safety and Hazards
Orientations Futures
Pyrazoles have shown significant potential for various applications and have yielded promising outcomes. They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . The development of novel pyrazoles and the exploration of their diverse applications, especially in the field of pharmaceutics and medicinal chemistry, are areas of ongoing research .
Propriétés
IUPAC Name |
5-amino-3-phenylpyrazole-1-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5/c11-9-6-8(14-15(9)10(12)13)7-4-2-1-3-5-7/h1-6H,11H2,(H3,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAKTUNXMXCLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)C(=N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5569195.png)
![7-(2,5-dimethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5569204.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5569209.png)
![1-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-2-piperazinone](/img/structure/B5569213.png)

![3-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B5569218.png)
![2-phenyl-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5569222.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5569230.png)


![8-[(5-methyl-2-furyl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569243.png)
![[(1R)-2-methyl-1-({4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperidinyl}carbonyl)propyl]amine dihydrochloride](/img/structure/B5569252.png)
![4,11-dinitropentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene](/img/structure/B5569272.png)